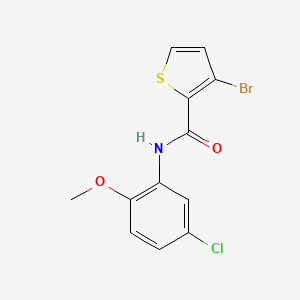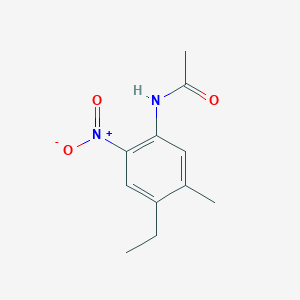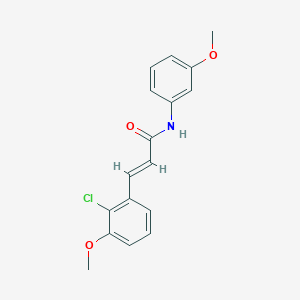
n-Butylmercuric chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Butylmercuric chloride is an organic mercury compound with the chemical formula C₄H₉ClHg. It is a liquid at room temperature and is known for its use as a catalyst and a precursor to other organomercuric compounds . This compound is highly toxic and requires careful handling due to its hazardous nature.
Vorbereitungsmethoden
n-Butylmercuric chloride can be synthesized through several methods:
Reaction with n-butylmagnesium bromide: This method involves reacting n-butylmagnesium bromide with mercury chloride.
Reaction with 1-butene: Another method involves reacting 1-butene with mercury acetate.
Analyse Chemischer Reaktionen
n-Butylmercuric chloride undergoes various types of chemical reactions:
Substitution Reactions: It can participate in substitution reactions where the chlorine atom is replaced by other groups.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include organomagnesium compounds and mercury salts. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Wissenschaftliche Forschungsanwendungen
n-Butylmercuric chloride has several applications in scientific research:
Biology and Medicine: Its applications in biology and medicine are limited due to its toxicity, but it can be used in trace amounts for specific biochemical studies.
Industry: In industrial settings, it is used in the synthesis of other chemicals and materials that require organomercuric intermediates.
Wirkmechanismus
The mechanism by which n-butylmercuric chloride exerts its effects involves the interaction of the mercury atom with various molecular targets. Mercury can form strong bonds with sulfur-containing groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions . This interaction is the basis for its toxic effects.
Vergleich Mit ähnlichen Verbindungen
n-Butylmercuric chloride can be compared with other organomercuric compounds such as:
Methylmercuric chloride: Similar in structure but with a methyl group instead of a butyl group.
Ethylmercuric chloride: Contains an ethyl group instead of a butyl group.
Phenylmercuric chloride: Contains a phenyl group instead of a butyl group.
These compounds share similar properties and applications but differ in their specific reactivity and toxicity profiles .
Eigenschaften
CAS-Nummer |
543-63-5 |
|---|---|
Molekularformel |
C4H9ClHg |
Molekulargewicht |
293.16 g/mol |
IUPAC-Name |
butyl(chloro)mercury |
InChI |
InChI=1S/C4H9.ClH.Hg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
OKPMTXZRMGMMOO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Hg]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


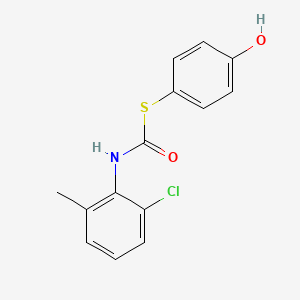
![4-Methylbenzenesulfonic acid;(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) carbamimidothioate](/img/structure/B11940471.png)
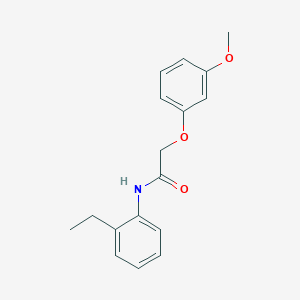
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940481.png)


![(3-Aminobenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11940494.png)
